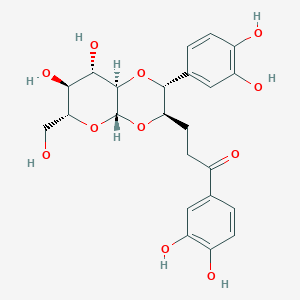
Pilosidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pilosidine is a norlignan glucoside isolated from the rhizomes of Curculigo pilosa, a tropical African flowering plant belonging to the family Hypoxidaceae . It has a molecular formula of C23H26O11 and a molecular weight of 478.45 g/mol . This compound is known for its vasoconstrictor activity, showing a facilitating effect on adrenaline-evoked contractions in rabbit aorta isolated preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pilosidine can be isolated from the rhizomes of Curculigo pilosa through a series of extraction and purification steps. The process typically involves:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Curculigo pilosa rhizomes. The process is similar to laboratory-scale extraction but is optimized for higher yield and efficiency. Techniques such as supercritical fluid extraction may be employed to enhance the extraction process .
Chemical Reactions Analysis
Types of Reactions
Pilosidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Pilosidine has various scientific research applications, including:
Chemistry: Used as a model compound for studying norlignan glucosides and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Pilosidine exerts its effects primarily through its vasoconstrictor activity. It facilitates adrenaline-evoked contractions in rabbit aorta isolated preparations, indicating its action on adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piloside A and Piloside B: These are benzylbenzoate diglucosides isolated from the same plant, Curculigo pilosa.
Curculigoside: Another norlignan glucoside with similar biological activities.
Uniqueness
Pilosidine is unique due to its specific vasoconstrictor activity and its structural features as a glucosyl-fused norlignan. Its ability to facilitate adrenaline-evoked contractions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H26O11 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[(2R,3R,4aR,6R,7S,8S,8aR)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChI Key |
XBAOUURGPFGYBL-CARAORCDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](O[C@H]3[C@H](O2)[C@H]([C@@H]([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


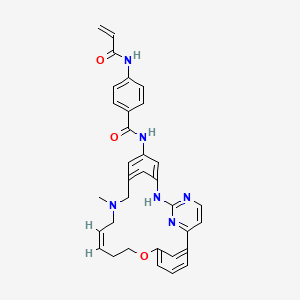
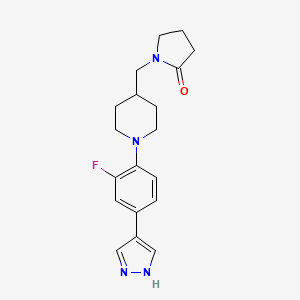
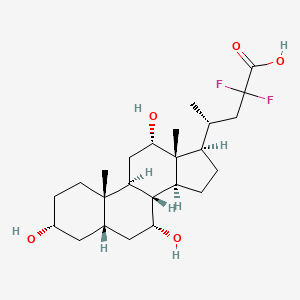
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
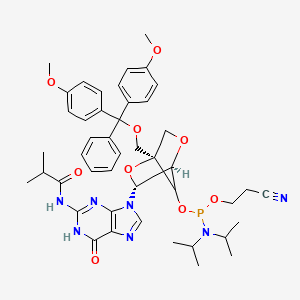
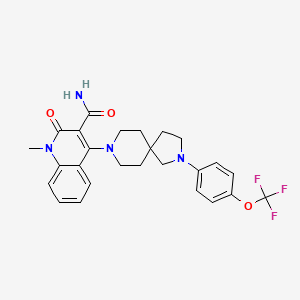
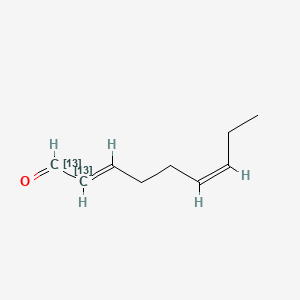

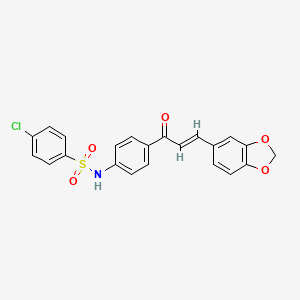
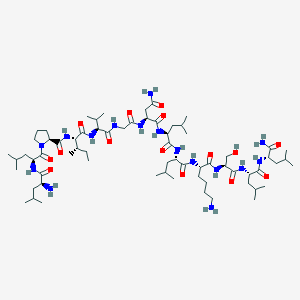
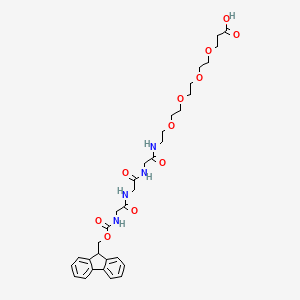
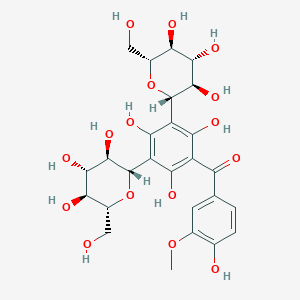
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
